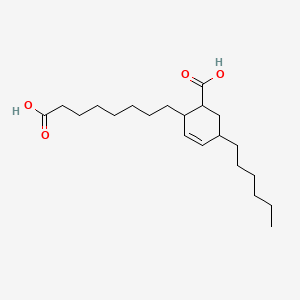

6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

Description

6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is a cyclohexene-derived carboxylic acid with a branched aliphatic chain (hexyl group) and an octanoic acid moiety. Its structure combines a cyclohexene ring substituted with a carboxy group at position 6, a hexyl chain at position 4, and an octanoic acid chain at position 1. This compound is structurally related to cyclocarboxypropyloleic acid, as noted in Ashford’s Dictionary of Industrial Chemicals, where it is listed under the EC number 258-897-1 and CAS number 53980-88-4 .

Properties

CAS No. |

42763-46-2 |

|---|---|

Molecular Formula |

C21H36O4 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

2-(7-carboxyheptyl)-5-hexylcyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C21H36O4/c1-2-3-4-8-11-17-14-15-18(19(16-17)21(24)25)12-9-6-5-7-10-13-20(22)23/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25) |

InChI Key |

JMUKALCRCFJQTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CC(C(C=C1)CCCCCCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid typically involves:

- Cyclization Reactions: Formation of the cyclohexene ring from linear or branched precursors through intramolecular cyclization or elimination reactions. This step establishes the core ring structure with the correct double bond placement.

- Carboxylation: Introduction of carboxylic acid groups at specific positions on the ring and side chains, often via oxidation of precursor alcohols or via carboxylation of organometallic intermediates.

- Side Chain Functionalization: Attachment of the hexyl and octanoic acid substituents through alkylation or acylation reactions.

These steps are often performed sequentially with careful control of reaction conditions to ensure regioselectivity and stereochemical integrity.

Detailed Synthetic Routes

Cyclohexene Ring Formation

- Starting from linear diene or alkene precursors, intramolecular cyclization is induced using acid or base catalysis, or via transition metal-catalyzed ring-closing reactions.

- Elimination reactions may be employed to introduce the double bond at the 2-position of the cyclohexene ring.

- The hexyl substituent at position 4 is introduced either before or after ring closure, depending on the synthetic route.

Introduction of Carboxylic Acid Groups

- The carboxylic acid at position 6 is typically introduced by oxidation of a primary alcohol or aldehyde precursor at that position.

- The octanoic acid side chain is attached via alkylation of the cyclohexene ring or by coupling with an octanoic acid derivative.

- Alternatively, carboxylation reactions using carbon dioxide under pressure with organometallic intermediates (e.g., Grignard reagents) can be used to install the carboxyl groups.

Purification and Characterization

- The final product is purified by crystallization or chromatographic techniques.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the presence of the cyclohexene ring, hexyl substituent, and carboxylic acid groups.

Research Findings and Data Tables

Comparative Synthesis Data

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Acid catalysis or Pd-catalyzed ring closure | 70-85 | Formation of cyclohexene core |

| 2 | Alkylation | Hexyl bromide, base (e.g., NaH) | 65-80 | Introduction of hexyl substituent |

| 3 | Carboxylation | CO2, organometallic intermediate | 60-75 | Installation of carboxylic acid groups |

| 4 | Oxidation | KMnO4 or CrO3 oxidation | 70-90 | Conversion of alcohol to acid |

| 5 | Purification | Chromatography/crystallization | 85-95 | Isolation of pure compound |

Reaction Conditions Optimization

- Temperature: Cyclization reactions are optimized between 50-120°C depending on catalyst.

- Solvent: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), or toluene.

- Catalysts: Acid catalysts (e.g., sulfuric acid) or transition metals (Pd, Ni) are used for ring closure.

- Time: Reaction times vary from 2 to 24 hours depending on step and scale.

Alternative and Related Synthetic Approaches

- Some methods utilize ester intermediates (e.g., pentyl esters) which are later hydrolyzed to the free acid form.

- Salt formation with amines (e.g., 2-amino-2-methyl-1-propanol) is used to improve solubility and handling during synthesis.

- Patented formulations describe the use of potassium salts of the compound as dispersants, indicating salt formation as a preparative or post-synthetic modification step.

Chemical Reactions Analysis

6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biochemical Studies

One significant application of 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is in the study of hemagglutinins. Research indicates that this compound can form hemagglutinins when heated, which are proteins that cause red blood cells to clump together. This property is particularly useful in understanding the interactions between fatty acids and cell membranes, as demonstrated in studies involving the agglutination of rat erythrocytes .

Viscosity Control Agents

The compound has been identified as a potential viscosity-controlling agent in various formulations. Its ability to modify the viscosity of mixtures makes it valuable in industries such as cosmetics and food processing, where texture and flow properties are critical .

Additives in Bitumen Composition

In materials science, 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid has been explored as an additive in bitumen compositions. Its incorporation can enhance the physical properties of bitumen, improving its performance in paving applications .

Case Study 1: Hemagglutinin Formation

A study published in PubMed explored the heating of unsaturated fatty acids, including 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid. The findings revealed that the compound exhibits low hemagglutination titers unless subjected to heat, highlighting its potential role in biochemical assays and therapeutic applications .

Case Study 2: Viscosity Modulation

Research conducted on viscosity-controlling agents identified this compound's effectiveness in stabilizing emulsions and enhancing the texture of cosmetic products. The study demonstrated that formulations containing this dicarboxylic acid maintained desirable viscosity levels under varying conditions .

Mechanism of Action

The mechanism of action of 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid involves its ability to reduce surface tension in formulations, thereby improving detergency . As an anionic fatty acid derivative, it interacts with nonionic surfactants to provide clear formulations and inhibit gel formation in high-solids fatty acid soap solutions . The molecular targets and pathways involved include the interaction with surfactant molecules, leading to enhanced solubility and stability of the formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be drawn to structurally analogous compounds based on functional groups and substitution patterns:

Table 1: Key Compounds for Comparison

*Note: Cyclocarboxypropyloleic acid shares the same CAS number as the target compound, suggesting possible synonymy or structural overlap .

Key Findings:

Functional Group Differences: Unlike chlorinated cyclohexane derivatives (e.g., hexachlorocyclohexane isomers in ), 6-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid lacks halogen substituents, reducing environmental persistence concerns associated with organochlorines . Its carboxylic acid groups enhance biodegradability compared to chlorinated analogs.

Positional Isomerism : The compound’s carboxy group at position 6 distinguishes it from other cyclohexene-carboxylic acids. For example, cyclocarboxypropyloleic acid (CAS 53980-88-4) may represent a positional isomer or variant with a propyloleic acid chain, though exact structural details are unclear .

Industrial Relevance: While hexachlorocyclohexane isomers were historically used as pesticides, the carboxylic acid functionality in 6-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid aligns more with modern applications in green chemistry, such as surfactant synthesis .

Biological Activity

6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is a complex organic compound notable for its unique structural features, including a cyclohexene ring and multiple carboxylic acid functionalities. With a molecular weight of approximately 352.51 g/mol, this compound has garnered attention for its potential applications in pharmaceuticals and materials science due to its diverse biological activities and chemical properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C₁₈H₃₄O₄

This structure allows for various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which are significant for its synthetic applications.

Biological Activities

Research indicates that 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in therapeutic applications.

- Hemagglutination Potential : Similar compounds have shown hemagglutination activity when heated, indicating that 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid may also demonstrate this property under specific conditions. The mechanisms involve interactions with red blood cell membranes, potentially altering their properties through hydrophobic interactions .

- Cell Membrane Interaction : The compound's unique functional groups allow it to interact with cell membranes and proteins, which could disrupt cellular processes or enhance bioavailability in therapeutic contexts.

The mechanism of action for 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is not fully elucidated but is believed to involve:

- Hydrophobic Interactions : The long hydrophobic chains may integrate into lipid bilayers of cell membranes.

- Polar Interactions : The carboxyl groups can interact with polar headgroups in cell membranes, potentially affecting membrane fluidity and permeability .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid:

Applications

The unique properties of 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid make it suitable for various applications:

- Pharmaceuticals : Its potential antimicrobial and hemagglutination activities position it as a candidate for drug development.

- Materials Science : The compound's reactivity may be harnessed in the formulation of novel materials or additives in industrial applications .

- Biochemical Research : As a tool for studying membrane interactions and cellular processes, it could provide insights into drug delivery systems.

Q & A

Q. How is the structural identity of 6-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid confirmed experimentally?

To confirm the structure, researchers employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, distinguishing cyclohexene ring substituents and alkyl chain positions .

- Infrared (IR) Spectroscopy : Identifies carboxylic acid (-COOH) and cyclohexene (C=C) functional groups via characteristic absorption bands (e.g., ~1700 cm⁻¹ for COOH) .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., via high-resolution MS) and fragmentation patterns to validate the backbone structure .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and spatial arrangement of substituents .

Q. What synthetic routes are optimal for preparing 6-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid?

A common approach involves:

- Cyclization Reactions : Using acidic catalysts (e.g., boron trifluoride diethyl etherate) to form the cyclohexene ring from linear precursors .

- Carboxylic Acid Functionalization : Introducing the hexyl and octanoic acid chains via Friedel-Crafts alkylation or ester hydrolysis under controlled pH .

- Purification : Column chromatography or recrystallization to isolate the compound, monitored by TLC or HPLC .

Q. What are the critical physicochemical properties of this compound, and how are they measured?

Key properties include:

- Melting Point : Determined via differential scanning calorimetry (DSC) .

- Solubility : Tested in polar (e.g., DMSO) and nonpolar solvents, with pH-dependent solubility in aqueous buffers .

- Stability : Assessed under varying temperatures and light exposure using accelerated degradation studies .

- LogP : Calculated via shake-flask method or HPLC retention times to evaluate lipophilicity .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexene ring influence the compound’s reactivity and biological activity?

- Cis/Trans Isomerism : The position of the hexyl and carboxy groups on the cyclohexene ring affects hydrogen bonding and steric hindrance. For example, cis-substituted derivatives may exhibit higher enzymatic binding affinity due to spatial compatibility .

- Stereoselective Synthesis : Chiral catalysts (e.g., organocatalysts) can enforce specific configurations, which are validated by circular dichroism (CD) or chiral HPLC .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- HPLC-MS/MS : Detects sub-ppm impurities using reverse-phase columns (C18) and tandem mass spectrometry for fragmentation profiling .

- NMR Relaxometry : Identifies low-abundance conformers or degradation products via longitudinal (T1) and transverse (T2) relaxation times .

- Ion Mobility Spectrometry (IMS) : Separates isobaric impurities based on collision cross-section differences .

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., cyclohexene double bond) reveals rate-determining steps .

- DFT Calculations : Models transition states and intermediates to predict regioselectivity in acid-catalyzed cyclization .

- In Situ Spectroscopy : Real-time monitoring via FTIR or Raman spectroscopy tracks intermediate formation during synthesis .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points)?

- Cross-Validation : Compare data from multiple independent sources (e.g., Ashford’s Dictionary vs. Kanto Reagents catalog ).

- Standardized Protocols : Adopt OECD guidelines for melting point determination to minimize instrumental variability .

- Purity Assessment : Use elemental analysis or LC-MS to confirm sample integrity before property measurement .

Q. What safety protocols are critical when handling this compound in a laboratory setting?

- PPE : NIOSH-certified respirators, chemical-resistant gloves (e.g., nitrile), and face shields to prevent inhalation/skin contact .

- Engineering Controls : Fume hoods with ≥100 ft/min face velocity and spill containment trays .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Methodological and Biological Questions

Q. How can biological activity assays be designed to evaluate this compound’s potential as an enzyme inhibitor?

- Target Selection : Focus on enzymes with carboxylic acid-binding pockets (e.g., cyclooxygenase or lipoxygenase homologs) .

- Assay Conditions : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics at physiological pH .

- Control Experiments : Include structurally analogous compounds (e.g., cyclohexanecarboxylic acid derivatives) to isolate structure-activity relationships .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding poses, prioritizing hydrophobic interactions with the hexyl chain .

- MD Simulations : GROMACS or AMBER simulations assess stability of ligand-protein complexes over nanosecond timescales .

- QSAR Modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with inhibitory potency .

Q. How can derivatives of this compound be synthesized to enhance aqueous solubility without compromising activity?

- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

- PEGylation : Attach polyethylene glycol (PEG) chains to the octanoic acid moiety via ester linkages .

- Salt Formation : React with sodium or potassium hydroxide to generate water-soluble carboxylate salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.